2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Description
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is a quinoline derivative with a molecular formula of C₂₂H₂₀N₄O and a molecular weight of 356.429 g/mol . The compound features a quinolin-8-ol core substituted at position 2 with a methyl group and at position 7 with a complex [(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl moiety. Its structure lacks defined stereocenters, suggesting it may exist as a racemic mixture or adopt a planar conformation .
Its physicochemical properties, such as a calculated logP (lipophilicity) and hydrogen bonding capacity (2 donors, 4 acceptors), align with drug-like characteristics, though specific pharmacokinetic data remain unverified in the provided evidence .
Properties
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-10-12-24-19(13-14)26-21(18-5-3-4-11-23-18)17-9-8-16-7-6-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPMNYYCZOWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Betti Reaction (Method A)
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Reagents :
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8-Hydroxyquinoline (1.0 eq)
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4-Methylpyridin-2-amine (1.1 eq)
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Pyridin-2-carbaldehyde (1.0 eq)
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Solvent: Water-acetonitrile (1:2 v/v)
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Catalyst: Formic acid (1% v/v)
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Steps :
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Dissolve the aldehyde in water, add amine, and heat at 60°C for 1 hr.
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Add 8-hydroxyquinoline dissolved in acetonitrile dropwise.
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Stir at room temperature until precipitation occurs (24–72 hr).
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Filter, wash with cold acetonitrile, and dry under vacuum.
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Solvent-Free One-Pot Synthesis (Method B)
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Reagents :
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8-Hydroxyquinoline (1.0 eq)
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4-Methylpyridin-2-amine (1.0 eq)
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Pyridin-2-carbaldehyde (1.2 eq)
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Solvent: Ethanol (neat)
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Steps :
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Combine reagents in ethanol and reflux at 80°C for 48 hr.
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Cool to room temperature; precipitate forms spontaneously.
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Filter and recrystallize from ethanol/water (3:1).
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Optimization Studies
Solvent Effects on Yield
| Solvent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 72 | 50 | ≥99.5% |
| Ethanol | 48 | 56 | ≥98.0% |
| Water | 96 | 27 | ≥95.0% |
Key Insight : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but require longer times for complete conversion.
Catalytic Acid Screening
| Acid Catalyst | Concentration (%) | Yield (%) |
|---|---|---|
| Formic acid | 1 | 50 |
| Acetic acid | 5 | 42 |
| HCl (0.1 M) | 10 | 35 |
Mechanistic Insights
The reaction proceeds via:
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Imine Formation : Condensation of 4-methylpyridin-2-amine with pyridin-2-carbaldehyde.
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Nucleophilic Attack : 8-Hydroxyquinoline attacks the imine intermediate, forming the C–N bond.
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Tautomerization : Aromatic stabilization of the quinoline ring.
Analytical Characterization
Challenges and Solutions
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Low Solubility : Use dimethylformamide (DMF) as co-solvent to dissolve intermediates.
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By-Product Formation : Control stoichiometry (amine:aldehyde ≈ 1.1:1) to minimize oligomers.
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Stereoselectivity : Chiral auxiliaries (e.g., (S)-BINOL) improve enantiomeric excess in asymmetric variants.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Probes: It serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the double helix and inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s dual pyridine groups may enhance hydrogen bonding and π-π stacking compared to phenyl-substituted analogs .
- The 3-phenoxyphenyl analog exhibits significantly higher logP (6.626), suggesting reduced aqueous solubility but improved lipid membrane penetration.
- The bis-pyridinylmethyl derivative demonstrates utility in fluorescence sensing , likely due to its rigid, conjugated structure.
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s moderate logP (~4.5) balances solubility and permeability, making it more drug-like than the highly lipophilic phenoxyphenyl derivative .
Biological Activity
The compound 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives often involves multi-step processes. For this compound, the synthesis typically includes reactions involving pyridine derivatives and quinoline precursors. The resulting compound features a complex structure characterized by multiple nitrogen-containing rings, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several quinoline compounds have demonstrated effectiveness against various bacterial strains. The presence of the pyridine moiety is thought to enhance this activity.
- Anticancer Properties : Quinoline derivatives are being investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases.
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against Mycobacterium abscessus. The compound was tested using agar diffusion methods, yielding a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Methyl... | Mycobacterium abscessus | 32 |
| Control | Staphylococcus aureus | 16 |
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50 values of 0.45 µM against MCF7 and 0.62 µM against HCT116, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.45 |
| HCT116 | 0.62 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
- Induction of Apoptosis : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound.
- Enzyme Interaction : Studies suggest that this compound can bind to AChE with a Ki value of 150 nM, indicating strong binding affinity.
Case Studies
A recent study by Zhang et al. (2023) explored the effects of quinoline derivatives on cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity. The study found that substituents on the nitrogen-containing rings significantly affected both the potency and selectivity of the compounds against different cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol, and how can purity be optimized?
- Methodology : The compound can be synthesized via Mannich reactions involving 8-hydroxyquinoline derivatives, formaldehyde, and amine precursors. For example, heating 2-methyl-8-hydroxyquinoline with 4-methylpyridin-2-ylamine and paraformaldehyde in ethanol under reflux conditions (12–24 hours) yields the target compound. Purification via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical for removing unreacted amines or byproducts .
- Validation : Structural confirmation requires -NMR (to resolve aromatic protons and methyl groups) and -NMR (to confirm quinoline backbone and substituents). High-resolution mass spectrometry (HRMS-ESI) ensures molecular weight accuracy .
Q. How can the coordination chemistry of this quinolin-8-ol derivative with transition metals be characterized?
- Methodology : Investigate metal-binding properties using UV-Vis titration (e.g., in DMSO/water) to monitor spectral shifts upon addition of Cu, Zn, or Mn. X-ray crystallography (using SHELXL for refinement) can resolve metal-ligand bond lengths and coordination geometry. For example, analogous quinolin-8-ol compounds form N3O coordination motifs with Jahn-Teller-distorted Mn(III) centers, as shown by magnetic circular dichroism (MCD) and electron paramagnetic resonance (EPR) .
- Validation : Compare experimental magnetic coupling constants (e.g., for Mn complexes) with density functional theory (DFT) calculations to validate electronic structure models .
Advanced Research Questions
Q. What mechanistic insights explain the bifunctional catalytic activity (e.g., hydrolase/catalase) of metal complexes involving this compound?
- Methodology : Perform pH-dependent kinetic assays (e.g., catalase activity via evolution or hydrolase activity using nitrophenyl acetate hydrolysis). For example, Mn(II)Mn(III) complexes exhibit a catalytically relevant pKa of 8.2, suggesting proton-coupled electron transfer (PCET) mechanisms. Spectroelectrochemical studies (e.g., cyclic voltammetry with in-situ UV-Vis monitoring) can identify redox-active intermediates .
- Data Contradictions : Discrepancies in catalytic efficiency between Mn and Fe analogs may arise from differences in metal electronegativity or ligand field stabilization. Computational modeling (DFT) can reconcile these by comparing activation barriers for metal-oxo intermediates .
Q. How does structural modification of the pyridinylmethyl or quinolin-8-ol moieties alter biological activity (e.g., antimicrobial or Aβ-aggregation inhibition)?
- Methodology : Synthesize analogs (e.g., replacing 4-methylpyridine with morpholine or benzothiazole groups) and evaluate bioactivity. For antimicrobial studies, use microdilution assays (MIC values against Gram-positive/negative strains). For neurobiological applications, employ thioflavin-T assays to quantify Aβ fibril inhibition and ICP-MS to measure metal chelation efficacy (e.g., Cu vs. Zn) .
- Case Study : Clioquinol (a related 8-hydroxyquinoline) shows Aβ disaggregation via Cu chelation, but substitutions on the pyridine ring (e.g., difluoromethoxy groups) in analogs like KIN1408 enhance blood-brain barrier permeability .
Q. What computational approaches are effective for predicting the electronic structure and reactivity of this compound?
- Methodology : Use DFT (e.g., B3LYP/6-31G**) to calculate frontier molecular orbitals (HOMO/LUMO), Mulliken charges, and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) can predict binding modes to biological targets (e.g., Rce1 protease for anti-cancer activity) .
- Validation : Correlate computed redox potentials (e.g., for quinoline hydroxyl group) with experimental cyclic voltammetry data to refine computational models .
Data Analysis and Contradictions
Q. How should researchers resolve conflicting reports on the metal selectivity (Cu vs. Zn) of quinolin-8-ol derivatives?
- Approach : Conduct competitive metal-binding assays (e.g., UV-Vis in the presence of both metals) and analyze stability constants via Benesi-Hildebrand plots. For example, clioquinol derivatives show higher affinity for Cu (log) than Zn (log) due to the Jahn-Teller effect favoring Cu coordination in distorted geometries .
- Case Study : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers) or pH variations affecting ligand protonation states. Always report experimental conditions (pH, ionic strength) alongside binding constants .
Structural and Analytical Tools
Q. What advanced spectroscopic techniques are essential for characterizing supramolecular assemblies involving this compound?
- Tools :
- EPR : Identify paramagnetic metal centers (e.g., Mn(III)) and quantify zero-field splitting parameters.
- MCD : Resolve ligand-field transitions and electronic excitations in chiral coordination complexes.
- X-ray crystallography : Use SHELXL for refining structures with disorder (common in flexible pyridinylmethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
